Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate
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Overview
Description
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate is an organic compound that belongs to the class of esters It contains a fluorophenyl group, an oxoethyl group, and a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromo group is replaced by the thioacetate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenyl group enhances its binding affinity and specificity towards the target enzymes. Additionally, the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-((2-(4-bromophenyl)-2-oxoethyl)thio)acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-((2-(4-methylphenyl)-2-oxoethyl)thio)acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and development, as fluorine can enhance the pharmacokinetic and pharmacodynamic profiles of the resulting drugs .
Properties
Molecular Formula |
C12H13FO3S |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H13FO3S/c1-2-16-12(15)8-17-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
XCGYYDQKHJXVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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